methyl 3-[(3,4-dimethoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate methyl 3-[(3,4-dimethoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 1021219-89-5
VCID: VC11953383
InChI: InChI=1S/C19H18N2O5S/c1-24-15-7-4-11(8-16(15)25-2)10-21-17(22)13-6-5-12(18(23)26-3)9-14(13)20-19(21)27/h4-9H,10H2,1-3H3,(H,20,27)
SMILES: COC1=C(C=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S)OC
Molecular Formula: C19H18N2O5S
Molecular Weight: 386.4 g/mol

methyl 3-[(3,4-dimethoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

CAS No.: 1021219-89-5

Cat. No.: VC11953383

Molecular Formula: C19H18N2O5S

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-[(3,4-dimethoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate - 1021219-89-5

Specification

CAS No. 1021219-89-5
Molecular Formula C19H18N2O5S
Molecular Weight 386.4 g/mol
IUPAC Name methyl 3-[(3,4-dimethoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Standard InChI InChI=1S/C19H18N2O5S/c1-24-15-7-4-11(8-16(15)25-2)10-21-17(22)13-6-5-12(18(23)26-3)9-14(13)20-19(21)27/h4-9H,10H2,1-3H3,(H,20,27)
Standard InChI Key OZDFBCGEHRDNKO-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S)OC
Canonical SMILES COC1=C(C=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S)OC

Introduction

Methyl 3-[(3,4-dimethoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound belonging to the class of tetrahydroquinazoline derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the 3,4-dimethoxyphenyl group suggests potential interactions with biological targets, making it of interest in medicinal chemistry.

Synthesis and Characterization

The synthesis of methyl 3-[(3,4-dimethoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves several key steps, including carbamoylation and cyclization processes. The technical aspects of synthesis require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Synthesis StepDescription
CarbamoylationIntroduction of the carbamoyl group
CyclizationFormation of the tetrahydroquinazoline ring
Reaction ConditionsTemperature, solvent, and time optimization

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Potential Biological Activities

Tetrahydroquinazoline derivatives, including methyl 3-[(3,4-dimethoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate, are noted for their potential anti-inflammatory and anticancer properties. The mechanism of action likely involves interactions with biological targets such as enzymes or receptors.

Potential Biological ActivityDescription
Anti-inflammatoryInteraction with inflammatory pathways
AnticancerPotential inhibition of cancer cell growth

Quantitative data from binding assays and in vitro studies would elucidate its efficacy and specificity against particular biological targets.

Comparison with Related Compounds

Other quinazoline derivatives, such as 4,7-disubstituted 8-methoxyquinazolines, have shown cytotoxic potencies against cancer cells by disrupting β-catenin/TCF4 signaling pathways . These findings highlight the potential of quinazoline derivatives in targeting specific biological pathways for therapeutic applications.

CompoundBiological Activity
Methyl 3-[(3,4-dimethoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylatePotential anti-inflammatory and anticancer
4,7-Disubstituted 8-methoxyquinazolinesCytotoxic against β-catenin/TCF4 signaling pathway

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